molecular formula C6H9F2NO3 B13325839 3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid

3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13325839
M. Wt: 181.14 g/mol
InChI Key: LORXVIBGDGJIMB-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group, a hydroxyl group, and a carboxylic acid group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid typically involves the introduction of the difluoromethyl group and the hydroxyl group onto a pyrrolidine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by hydroxylation to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The difluoromethyl group can enhance the compound’s binding affinity to the target enzyme, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the enzyme and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to the presence of both a difluoromethyl group and a hydroxyl group on a pyrrolidine ring.

Properties

Molecular Formula

C6H9F2NO3

Molecular Weight

181.14 g/mol

IUPAC Name

3-(difluoromethyl)-3-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H9F2NO3/c7-5(8)6(12)1-2-9-3(6)4(10)11/h3,5,9,12H,1-2H2,(H,10,11)

InChI Key

LORXVIBGDGJIMB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1(C(F)F)O)C(=O)O

Origin of Product

United States

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